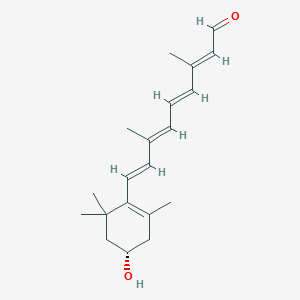

(3s)-3-hydroxyretinal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3s)-3-hydroxyretinal is a retinoid compound, which is a derivative of vitamin A. It is characterized by its unique structure, which includes a hydroxyl group at the third carbon position in the all-trans configuration. This compound plays a significant role in various biological processes, particularly in vision, where it acts as a chromophore in the visual cycle.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3s)-3-hydroxyretinal typically involves the oxidation of all-trans-retinol or all-trans-retinal. One common method includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions to achieve the desired hydroxylation at the third carbon position .

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, including the use of genetically modified microorganisms. These microorganisms are engineered to produce the compound through fermentation processes, which are then followed by extraction and purification steps to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

(3s)-3-hydroxyretinal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form (3S)-all-trans-3-oxoretinal.

Reduction: It can be reduced to (3S)-all-trans-3-hydroxyretinol.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC and MnO2.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: (3S)-all-trans-3-oxoretinal.

Reduction: (3S)-all-trans-3-hydroxyretinol.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Biochemical Role in Vision

Visual Pigment Chromophore

(3S)-3-hydroxyretinal serves as a chromophore for rhodopsins, which are light-sensitive proteins crucial for vision. In Drosophila, it is specifically associated with Rh1 rhodopsin, a blue/green-sensitive visual pigment found in photoreceptor cells. The biosynthesis of this compound begins with dietary zeaxanthin, which is converted through a series of enzymatic reactions involving carotenoid isomerases and oxidoreductases .

Metabolic Pathway

The metabolic pathway for synthesizing this compound involves several steps:

- Dietary Intake : Zeaxanthin is obtained from the diet.

- Conversion : Carotenoid isomers are produced by carotenoid isomerooxygenase.

- Binding : The resulting (3R)-11-cis-3-hydroxyretinal binds to retinoid-binding proteins, leading to the formation of (3S)-11-cis-3-hydroxyretinal through further enzymatic modifications .

Research Applications

Model Organism Studies

Drosophila serves as an ideal model organism for studying the functions and mechanisms of this compound. Research has shown that mutations in genes related to this compound can lead to visual impairments, providing insights into the genetic basis of vision and potential therapeutic targets for vision-related diseases .

Chromophore Biosynthesis Studies

Studies have utilized high-performance liquid chromatography (HPLC) to analyze the extraction and quantification of 3-hydroxyretinoids from biological samples. These methods have allowed researchers to elucidate the efficiency of chromophore biosynthesis pathways and the roles of various enzymes involved .

Case Study 1: Visual Cycle Restoration in Mutant Flies

In an experiment involving ninaG mutant flies, researchers demonstrated that feeding these mutants with retinal could restore their ability to synthesize rhodopsin. This study highlighted the importance of this compound in chromophore production and its potential role in developing treatments for retinal degenerative diseases .

Case Study 2: Chirality Analysis

A comparative study across various insect orders revealed that while many insects primarily utilize (3R)-3-hydroxyretinal, Drosophila and other higher flies uniquely employ (3S)-11-cis-3-hydroxyretinal as their chromophore. This finding underscores the evolutionary significance of this compound in visual systems and its diverse applications in understanding insect vision .

Potential Implications in Biotechnology

Biomimetic Applications

The unique properties of this compound may inspire biomimetic applications in optical devices or sensors that mimic biological vision systems. Its ability to undergo structural changes upon light exposure can be harnessed in developing advanced photonic materials .

Therapeutic Developments

Understanding the biosynthetic pathways and functions of this compound opens avenues for therapeutic interventions in visual disorders. By targeting specific enzymes involved in its synthesis or function, new treatments could be developed for conditions such as retinitis pigmentosa or age-related macular degeneration .

Mécanisme D'action

The mechanism of action of (3s)-3-hydroxyretinal involves its role as a chromophore in the visual cycle. It binds to opsin proteins in photoreceptor cells, forming a complex that undergoes conformational changes upon light absorption. This triggers a cascade of biochemical events leading to the generation of nerve impulses that are transmitted to the brain, resulting in vision. The molecular targets include opsin proteins and the pathways involved are the phototransduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

All-trans-retinal: Lacks the hydroxyl group at the third carbon position.

All-trans-retinol: The alcohol form of vitamin A.

3-Hydroxyretinoic acid: Contains a carboxyl group instead of an aldehyde group.

Uniqueness

(3s)-3-hydroxyretinal is unique due to its specific hydroxylation at the third carbon position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and interaction with biological molecules, making it a valuable compound for research and therapeutic applications .

Propriétés

Numéro CAS |

145681-21-6 |

|---|---|

Formule moléculaire |

C20H28O2 |

Poids moléculaire |

300.4 g/mol |

Nom IUPAC |

(2E,4E,6E,8E)-9-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/t18-/m0/s1 |

Clé InChI |

QPRQNCDEPWLQRO-IRVDFSNZSA-N |

SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |

SMILES isomérique |

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C |

SMILES canonique |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.